Product packaging for Alkaloids, ergot(Cat. No.:CAS No. 12126-57-7)

Alkaloids, ergot

Cat. No.: B1172006
CAS No.: 12126-57-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Academic Investigations

The academic investigation of ergot alkaloids began long after their historical impact as agents of ergotism, a severe condition resulting from the consumption of grain contaminated with Claviceps purpurea fungus. unl.eduru.nl These outbreaks, known as "St. Anthony's Fire" in the Middle Ages, caused immense suffering and death. mdpi.comru.nl

The transition from a feared contaminant to a subject of scientific inquiry was gradual. A pivotal moment occurred in 1850 when the French scientist Tulasne detailed the life cycle of the Claviceps fungus, providing a clearer understanding of the origin of the toxin. rsc.org However, the modern era of ergot alkaloid research truly commenced at the beginning of the 20th century, a period when the substance was still considered a "glorious chemical mess." researchgate.net

Key milestones in the early academic investigation include:

1906: The first isolation of a pharmacologically active, albeit impure, fraction named ergotoxine (B1231518) by George Barger, Francis H. Carr, and Henry H. Dale. nih.govresearchgate.net They also noted its adrenolytic activity. nih.gov

1918: The Swiss chemist Arthur Stoll, working at Sandoz, successfully isolated the first chemically pure ergot alkaloid, ergotamine. rsc.orgnih.gov This achievement is widely considered the start of modern research into these compounds. rsc.orgresearchgate.net

1926: Following Stoll's discovery, Swiss psychiatrist Hans Maier proposed the use of ergotamine for the treatment of migraines, an application that continues today. rsc.orgresearchgate.net

1935: The specific uterotonic compound, ergometrine (also called ergonovine), was isolated concurrently by four different laboratories, including those of Dudley and Moir. nih.govru.nl This compound proved highly effective in controlling postpartum hemorrhage. researchgate.net

1934: A fundamental breakthrough in understanding the chemistry of these compounds occurred when Walter A. Jacobs and Lyman C. Craig identified lysergic acid as the common structural nucleus shared by all ergot alkaloids. mdpi.com

This foundational period of isolation and initial characterization set the stage for a deeper exploration of the structure, synthesis, and therapeutic potential of this complex family of compounds. nih.gov

YearKey Academic EventResearchers/InstitutionSignificance
1850 Elucidation of the Claviceps life cycle.TulasneProvided a biological basis for ergot poisoning. rsc.org
1906 Isolation of ergotoxine and discovery of its adrenolytic activity.Barger, Carr, and DaleFirst isolation of a pharmacologically active ergot preparation. nih.gov
1918 Isolation of the first pure ergot alkaloid, ergotamine.Arthur Stoll (Sandoz)Marked the beginning of modern ergot alkaloid research. rsc.orgnih.gov
1935 Isolation of ergometrine (ergonovine).Multiple laboratoriesIdentified the primary agent for obstetric use. nih.govmdpi.com
1934 Identification of lysergic acid as the core structure.Jacobs and CraigUnified the chemical understanding of the alkaloid family. mdpi.com

Evolution of Research Perspectives on Ergot Alkaloids

The scientific perspective on ergot alkaloids has undergone a remarkable evolution, shifting from a primary focus on their toxicity to a multifaceted exploration of their pharmacology, biosynthesis, and ecological significance. nih.govnih.gov This transformation was driven by decades of research that unveiled the therapeutic potential hidden within their complex molecular structures. mdpi.com

Initially, the research narrative was dominated by the historical context of ergotism. mdpi.com The primary goal was to understand and mitigate the toxic effects. However, the successful isolation of ergotamine and ergometrine in the early 20th century marked a significant turning point. rsc.orgresearchgate.net Scientists began to view ergot not just as a poison, but as a "treasure house" of pharmacologically active substances. nih.gov This led to research aimed at harnessing their effects for therapeutic purposes, such as in the treatment of migraines and neurological disorders, and for use in obstetrics. rsc.orgmdpi.com

Following the initial isolations, research efforts intensified in several key areas:

Structural Elucidation and Synthesis: A major focus became the determination of the exact chemical structures of these alkaloids and the development of methods for their total synthesis. nih.gov A landmark achievement in this area was the first total synthesis of lysergic acid by Robert B. Woodward's group in 1956. mdpi.com This paved the way for the creation of semi-synthetic derivatives, designed to enhance specific therapeutic activities. rsc.org

Biosynthesis and Genetics: More recent research has shifted towards understanding how fungi produce these complex molecules. A significant advance was the discovery that the genes responsible for ergot alkaloid synthesis (EAS) are organized in clusters within the fungal genome. rsc.orgnih.gov This has allowed for detailed functional analyses of the biosynthetic pathway, starting from the precursor L-tryptophan and the prenyl donor dimethylallyl pyrophosphate (DMAPP). rsc.orgrsc.org

Evolutionary and Ecological Insights: The contemporary research perspective has broadened to include evolutionary and ecological questions. nih.govapsnet.org Comparative genomics across different ergot alkaloid-producing fungi (including species of Aspergillus, Penicillium, and the symbiotic Epichloë) reveals how gene duplication, loss, and neofunctionalization have driven the diversification of these compounds. rsc.orgapsnet.orgmdpi.com This evolutionary diversification is thought to be linked to the varied life cycles and ecological niches of the producing fungi. rsc.org Research now investigates the roles of these alkaloids in protecting host plants from herbivores, positioning them as important mediators of symbiotic relationships. apsnet.orgmdpi.com

This evolution in perspective reflects a maturation of the field, moving from descriptive chemistry and pharmacology to a deep, mechanistic understanding of the genetic and evolutionary forces that shape this important class of natural products. nih.govmdpi.com

Properties

CAS No.

12126-57-7

Molecular Formula

C33H57CoO6

Synonyms

Alkaloids, ergot

Origin of Product

United States

Taxonomic and Biological Sources of Ergot Alkaloids

Fungal Producers

The capacity to synthesize ergot alkaloids is distributed among several genera of filamentous fungi, particularly within the phylum Ascomycota. These fungi occupy diverse ecological niches, from plant pathogens and endophytes to saprophytes and insect pathogens.

A number of genera within the phylum Ascomycota are recognized as producers of ergot alkaloids. These include, but are not limited to, Claviceps, Epichloë, Aspergillus, Penicillium, Metarhizium, Atkinsonella, Balansia, Periglandula, and Arthroderma. mdpi.com

Claviceps : This genus is the most well-known producer of ergot alkaloids and is the origin of the name "ergot." Claviceps purpurea, commonly known as the rye ergot fungus, infects the florets of rye and other cereals and grasses. wikipedia.org The fungus replaces the grain with a dark, hardened mycelial structure called a sclerotium, or ergot, which contains high concentrations of a wide spectrum of ergot alkaloids, including ergotamine and other ergopeptines. nih.govwikipedia.org Other economically significant species include C. fusiformis on pearl millet, C. paspali on dallis grass, and C. africana on sorghum. wikipedia.org

Epichloë : These fungi are systemic and often mutualistic endophytes of cool-season grasses in the family Poaceae. apsnet.orgmdpi.com They produce a range of alkaloids, including ergot alkaloids such as ergovaline (B115165), which can protect the host grass from herbivores. nih.govgrasslanz.com The genus Epichloë has been expanded to include the asexual Neotyphodium species. nih.govmdpi.com

Aspergillus : Several species within this genus, including the common airborne fungus and opportunistic human pathogen Aspergillus fumigatus, are capable of producing ergot alkaloids. nih.govoup.com The profile of alkaloids in A. fumigatus includes fumigaclavine C, festuclavine (B1196704), and fumigaclavines A and B. nih.gov Aspergillus leporis is another species that can produce ergot alkaloids and has shown pathogenic potential in insects, with the alkaloids contributing to its virulence. researchgate.netnih.gov

Penicillium : This is another genus within the Aspergillaceae family that contains ergot alkaloid-producing species. mdpi.comrsc.org For example, Penicillium camemberti, used in cheese production, has the genetic clusters for ergot alkaloid synthesis and can produce rugulovasine A and B, though not typically in cheese. asm.orgnih.gov Penicillium citrinum has been shown to produce ergocryptine and ergoclavine in culture. nih.gov

Metarhizium : This genus of entomopathogenic fungi also possesses the genetic capacity to produce ergot alkaloids. researchgate.netasm.org Species such as Metarhizium brunneum and M. anisopliae have been found to accumulate lysergic acid amides, including lysergic acid α-hydroxyethylamide (LAH), ergine, and ergonovine, particularly when colonizing insects. asm.orgexlibrisgroup.comresearchgate.net

Atkinsonella : Atkinsonella hypoxylon is a seed-transmissible pathogenic epibiont of grasses in the genus Danthonia. nih.gov While its genome contains genes for the synthesis of the simple ergot alkaloid chanoclavine (B110796) I, the compound has not been detected in infected plants. nih.govapsnet.org

Balansia : Species of Balansia are pathogenic to grasses and sedges. microbiologyresearch.org Balansia epichloë has been shown to produce chanoclavine (I), agroclavine (B1664434), penniclavine, elymoclavine (B1202758), ergonovine, and ergonovinine. microbiologyresearch.org The ability of Balansia species to produce these alkaloids can be host-dependent. cdnsciencepub.comcdnsciencepub.com

Periglandula : Fungi in this genus are symbiotic with morning glories (family Convolvulaceae). researchgate.net They are epibiotic symbionts found on the surfaces of leaves and buds. apsnet.org The typical ergot alkaloid profile in plants associated with Periglandula includes chanoclavine I, ergobalansine, ergonovine, and lysergic acid α-hydroxyethylamide (LAH). nih.govapsnet.org

Arthroderma : The ergot alkaloid synthesis gene cluster has also been identified in this genus, which belongs to the family Arthrodermataceae. mdpi.com

Table 1: Ergot Alkaloid Producing Fungi and Examples of their Products

Fungal Genus Example Species Typical Ergot Alkaloids Produced
Claviceps C. purpurea Ergotamine, Ergocristine (B1195469), Ergocornine (B135324)
Epichloë E. coenophiala Ergovaline
Aspergillus A. fumigatus Fumigaclavine A, B, C; Festuclavine
Penicillium P. citrinum Ergocryptine, Ergoclavine
Metarhizium M. brunneum Lysergic acid α-hydroxyethylamide, Ergine
Balansia B. epichloë Chanoclavine, Ergonovine, Agroclavine
Periglandula P. ipomoeae Ergonovine, Ergine, Lysergic acid α-hydroxyethylamide
Atkinsonella A. hypoxylon Genes for Chanoclavine I synthesis present

The production of ergot alkaloids is often linked to specific stages of the fungal life cycle and developmental structures. In Claviceps purpurea, the highest concentration of alkaloids is found in the sclerotia. wikipedia.org These overwintering structures are essential for the survival of the fungus and the initiation of the next infection cycle. nih.gov The life cycle begins when ascospores infect the florets of a susceptible grass or cereal. wikipedia.org The fungal mycelium then colonizes and destroys the plant ovary, eventually forming the alkaloid-rich sclerotium. wikipedia.org

For some fungi, alkaloid production in a laboratory setting requires specific conditions that may mimic aspects of their natural life cycle. For instance, some species of Balansia require a two-stage fermentation process to produce ergot alkaloids in culture. microbiologyresearch.org This suggests that different environmental or nutritional cues at different life stages can trigger alkaloid biosynthesis.

In the case of the entomopathogen Metarhizium, ergot alkaloid production is strongly associated with insect colonization. asm.orgbohrium.com While the fungi may grow on artificial media, the accumulation of significant levels of these alkaloids is often observed during the infection of an insect host. exlibrisgroup.com This indicates that factors within the host environment are crucial for inducing the expression of the alkaloid biosynthesis genes.

Ergot alkaloids play significant ecological roles in the interactions between the producing fungi and their host plants, as well as other organisms in the environment. A primary role of these alkaloids is defense against herbivory. mdpi.com

In the symbiotic relationship between Epichloë endophytes and grasses, the production of ergot alkaloids deters grazing by livestock and can be toxic to them, causing conditions such as "fescue toxicosis". nih.govnih.gov These alkaloids also provide protection against insect pests. mdpi.com This chemical defense benefits the host plant by increasing its survival and competitive ability, while the fungus receives nutrients and a protected environment within the plant. mdpi.com

Similarly, the ergot alkaloids produced by Periglandula symbionts in morning glories are thought to protect the host plant from insect herbivores. mdpi.com The presence of these compounds can cause mortality and sublethal effects in insects that attempt to feed on the plant. mdpi.com

For pathogenic fungi, ergot alkaloids can contribute to their virulence. In the case of some Aspergillus and Metarhizium species that are pathogenic to insects, the production of ergot alkaloids has been shown to increase the fungus's ability to cause disease and kill the insect host. researchgate.netnih.gov

Plant Associations and Production

The production of ergot alkaloids by fungi is intimately linked to their association with specific plant families. The most well-documented associations are with the grass family (Poaceae) and the morning glory family (Convolvulaceae).

Poaceae (Grasses) : This family is the primary host for fungi of the genera Claviceps and Epichloë. Claviceps species are pathogens that infect the ovaries of a wide range of grasses and cereals, including rye, wheat, barley, and various forage grasses. wikipedia.orgapsnet.org Epichloë species form endophytic, often mutualistic, relationships with many cool-season grasses. apsnet.org Other genera like Balansia and Atkinsonella also associate with grasses. nih.govmicrobiologyresearch.org The alkaloids produced in these associations can have significant impacts on agriculture, particularly in livestock grazing systems. nih.gov

Convolvulaceae (Morning Glories) : This plant family is host to symbiotic fungi of the genus Periglandula. researchgate.net These fungi live on the surface of the plants, particularly on young leaves and buds, and produce a variety of ergot alkaloids, including simple lysergic acid amides. apsnet.orgnih.gov The presence of these fungal symbionts explains the long-known psychoactive properties of certain morning glory seeds. researchgate.net

Polygalaceae : While less common, associations with other plant families have been noted. The presence of ergot alkaloids has also been reported in plants belonging to this family, suggesting the potential for yet-undiscovered fungal-plant symbioses involving ergot alkaloid production.

Table 2: Fungal Genera and Associated Plant Families

Fungal Genus Associated Plant Family Nature of Association
Claviceps Poaceae Pathogenic
Epichloë Poaceae Endophytic (often mutualistic)
Periglandula Convolvulaceae Epibiotic (symbiotic)
Balansia Poaceae, Cyperaceae Pathogenic
Atkinsonella Poaceae Pathogenic (epibiotic)

Structural Classification and Core Ergoline System

Major Structural Categories

Ergot alkaloids are broadly categorized into three main groups based on their structural complexity and the nature of the substituent at the C-8 position of the ergoline (B1233604) ring. ekb.egneu.edu.tr

Clavine Alkaloids

Clavine alkaloids represent the simplest class of ergot alkaloids. oup.com They are characterized by an ergoline nucleus with minor modifications, such as hydroxylations, and lack the peptide or amide-linked side chains found in other classes. oup.comnih.gov In clavine derivatives, the C-8 position typically contains a methyl or hydroxymethyl group. uomustansiriyah.edu.iq Examples of clavine alkaloids include agroclavine (B1664434), elymoclavine (B1202758), and festuclavine (B1196704). rsc.orgfrontiersin.org Some clavines serve as precursors in the biosynthesis of more complex ergot alkaloids, while others are end products of their respective metabolic pathways. oup.com

Lysergic Acid Amides

This category includes simple derivatives of lysergic acid where an amide group is attached at the C-8 position. rsc.org These are considered low molecular weight ergot alkaloids. nih.gov A prominent example is ergometrine (also known as ergonovine), which is an amide of lysergic acid and 2-aminopropanol. nih.gov Lysergic acid amides are distinguished from clavine alkaloids by the presence of a carboxyl group at C-8 in their precursor, lysergic acid, rather than a methyl or hydroxymethyl group. uomustansiriyah.edu.iq

Ergopeptines

Ergopeptines, also referred to as peptide ergot alkaloids, are the most complex class. rsc.orgoup.com They consist of a lysergic acid moiety linked via an amide bond to a tripeptide structure. rsc.orgwikipedia.org This tripeptide is arranged in an unusual cyclic formation. wikipedia.org Ergopeptines are high molecular weight alkaloids and include well-known compounds such as ergotamine, ergosine (B51555), and ergocristine (B1195469). nih.gov The diversity within this class arises from the different amino acids that can make up the tripeptide chain. researchgate.net

Table 1: Classification of Major Ergot Alkaloids

Category Key Structural Feature Examples
Clavine Alkaloids Ergoline nucleus with simple substitutions at C-8 (e.g., -CH3, -CH2OH) Agroclavine, Elymoclavine, Festuclavine
Lysergic Acid Amides Amide linkage at the C-8 carboxyl group of lysergic acid Ergometrine, Ergine
Ergopeptines Lysergic acid linked to a cyclic tripeptide at C-8 Ergotamine, Ergosine, Ergocristine

Stereochemical Features of the Ergoline Ring System

The ergoline ring system, the core structure of all ergot alkaloids, is a tetracyclic system with several stereocenters, leading to a variety of possible stereoisomers. ontosight.aimdpi.com The configuration of these chiral centers is crucial for the biological activity of the compounds.

The ergoline nucleus possesses asymmetric carbons, notably at the C-5 and C-10 positions, or at the C-5 and C-8 positions. mdpi.com The orientation of the substituent at the C-8 position is of particular importance. ontosight.ai Naturally occurring, biologically active lysergic acid derivatives typically have the substituent in the beta (β) configuration, designated as (8β). ontosight.aiontosight.ai

Table 2: Compound Names Mentioned in the Article

Compound Name
Agroclavine
Elymoclavine
Ergine
Ergocristine
Ergometrine
Ergosine
Ergotamine
Festuclavine
Isolysergic acid

Biosynthetic Pathways and Enzymology

Precursor Compounds and Initial Biosynthetic Steps

The journey of ergot alkaloid biosynthesis begins with two fundamental precursor molecules: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl diphosphate (B83284) (DMAPP). nih.govrsc.org These initial steps are conserved across different ergot alkaloid-producing fungi. mdpi.com

L-Tryptophan Prenylation by Dimethylallyl Diphosphate (DMAPP)

The first committed step in the biosynthesis of all ergot alkaloids is the C4-prenylation of L-tryptophan with DMAPP. nih.govrsc.org This reaction involves the transfer of the dimethylallyl group from DMAPP to the C4 position of the indole (B1671886) ring of L-tryptophan. nih.gov The product of this crucial reaction is 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT). rsc.org The proposed mechanism for this transformation involves three key stages: the formation of a dimethylallyl cation, a nucleophilic attack on this cation by the indole nucleus, and a final deprotonation step. nih.gov

Key Enzymes and Gene Clusters in Early Pathway

The enzymatic machinery responsible for the early stages of ergot alkaloid biosynthesis is encoded by a cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster. asm.orgresearchgate.net The initial prenylation of L-tryptophan is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), which is encoded by the dmaW gene. nih.gov In Aspergillus fumigatus, the homologous enzyme is known as FgaPT2. nih.gov

Following the formation of DMAT, the next key enzymatic step is the N-methylation of the amino group of DMAT. This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan N-methyltransferase, encoded by the easF gene (also known as fgaMT in A. fumigatus), to yield N-methyl-4-dimethylallyltryptophan (N-Me-DMAT). rsc.orgmdpi.com

The subsequent conversion of N-Me-DMAT to chanoclavine-I, the first tricyclic intermediate, is a more complex process involving at least two enzymes: an FAD-dependent oxidoreductase encoded by easE (or fgaOx1) and a catalase encoded by easC (or fgaCat). nih.govnih.gov While the exact reactions catalyzed by these enzymes are not fully elucidated, their essential role in the formation of chanoclavine-I has been demonstrated through gene knockout experiments. nih.govmdpi.com A set of four genes—dmaW, easF, easC, and easE—has been shown to be sufficient for the production of chanoclavine-I. mdpi.com

Common Biosynthetic Pathway Intermediates

The initial shared pathway leads to the formation of key intermediates that serve as precursors for the vast array of ergot alkaloids. Chanoclavine-I is a significant early intermediate that accumulates in many ergot alkaloid producers. mdpi.com

Chanoclavine-I Aldehyde as a Branch Point

Chanoclavine-I is subsequently oxidized to form chanoclavine-I aldehyde. rsc.org This oxidation is catalyzed by the product of the easD gene (FgaDH). mdpi.com Chanoclavine-I aldehyde is a critical juncture in the biosynthetic pathway, representing the last common intermediate before the pathway diverges into different branches, leading to the structural diversity observed in ergot alkaloids. rsc.orgmdpi.comnih.gov From this point, different enzymatic pathways in various fungal species take over, leading to distinct classes of ergot alkaloids. nih.gov For instance, in Aspergillus fumigatus, chanoclavine-I aldehyde is typically converted to festuclavine (B1196704), while in fungi like Claviceps purpurea, it is converted to agroclavine (B1664434). nih.gov The enzyme EasA, an Old Yellow Enzyme homolog, plays a crucial role in directing the pathway from chanoclavine-I aldehyde towards either festuclavine or agroclavine through its distinct reductase or isomerase activities in different fungi. nih.govnih.gov

Divergent Biosynthetic Branches and Terminal Products

From the chanoclavine-I aldehyde branch point, the biosynthetic pathway splits, leading to the formation of various classes of ergot alkaloids. mdpi.com The specific enzymes present in a particular fungus determine the final products. mdpi.com

Formation of Lysergic Acid

One of the major branches, particularly prominent in the Clavicipitaceae family, leads to the formation of lysergic acid and its derivatives. mdpi.commdpi.com This pathway proceeds from agroclavine, which is formed from chanoclavine-I aldehyde. mdpi.com Agroclavine undergoes a two-step oxidation to elymoclavine (B1202758), a reaction that is oxygen and NADPH dependent and likely involves a mixed-function oxygenase. frontiersin.org Elymoclavine is then further oxidized to paspalic acid. mdpi.com

The conversion of elymoclavine to paspalic acid is a four-electron oxidation. mdpi.com The key enzyme catalyzing the formation of lysergic acid from these clavine precursors is clavine oxidase (CloA), a cytochrome P450 monooxygenase. frontiersin.orgnih.gov The cloA gene is essential for this conversion. mdpi.com Finally, paspalic acid is converted to D-lysergic acid, a reaction that can occur spontaneously or be catalyzed by an isomerase. mdpi.com D-lysergic acid is the valuable precursor for a wide range of medicinally important ergot alkaloids, including the ergopeptines. nih.govwikipedia.org

Biosynthesis of Ergoamides and Ergopeptines

The biosynthesis of ergoamides and ergopeptines originates from the ergoline (B1233604) structure of D-lysergic acid. rsc.orgrsc.org These complex alkaloids are primarily produced by fungi of the genus Claviceps. rsc.orgnih.gov The formation of these molecules is a prime example of nonribosomal peptide synthesis. rsc.org

Ergopeptines, the larger and more complex class, are assembled by large, multi-enzyme complexes called D-lysergyl peptide synthetases (LPSs), which are nonribosomal peptide synthetases (NRPSs). rsc.org In the well-studied fungus Claviceps purpurea, the synthesis of ergotamine involves three key NRPS enzymes: LpsA (encoded by lpsA), LpsB (lpsB), and LpsC (lpsC). rsc.orgmdpi.comresearchgate.net The process begins with the activation of D-lysergic acid, which is then loaded onto the NRPS machinery. rsc.orgmdpi.com The LpsA enzyme is a large, trimodular NRPS that sequentially incorporates the three amino acids of the peptide side chain. rsc.orgmdpi.com For instance, in ergotamine synthesis, LpsA1 activates L-alanine, L-phenylalanine, and L-proline. rsc.org LpsB is a monomodular NRPS that plays a central role in recognizing and activating lysergic acid for incorporation. mdpi.comuniprot.org LpsC is also a monomodular NRPS that competes with LpsA for interaction with LpsB and is responsible for incorporating a single amino acid to produce the simpler ergoamides. mdpi.comnih.gov

Ergoamides, such as ergometrine, are simpler derivatives of D-lysergic acid. rsc.orgrsc.org Their synthesis also involves NRPS activity. For example, the formation of ergometrine involves the Lps2 (LpsB) and Lps3 (LpsC) enzymes. mdpi.com Lps2 activates lysergic acid, while Lps3 activates L-alanine. mdpi.com The peptide chain is then reductively released from the enzyme complex to yield ergometrine. researchgate.net The diversity of ergopeptines arises from the use of different amino acids at the first and second positions of the tripeptide chain, which are typically non-polar, while the third position is consistently occupied by proline. rsc.org

Biosynthesis of Fumigaclavines

Fumigaclavines are a class of clavine alkaloids primarily produced by Aspergillus species, such as Aspergillus fumigatus. mdpi.comnih.gov Their biosynthetic pathway diverges from other ergot alkaloids after the formation of the key intermediate, chanoclavine-I aldehyde. rsc.orgebi.ac.uk The pathway to fumigaclavines involves the formation of festuclavine, as opposed to agroclavine which is the precursor for lysergic acid derivatives. rsc.orgnih.gov

The key steps are as follows:

Chanoclavine-I is converted to chanoclavine-I aldehyde. wvu.edu

This aldehyde is then reduced to form festuclavine. rsc.orgasm.org This contrasts with the pathway in Claviceps, where agroclavine is the main product. mdpi.com

Festuclavine is subsequently hydroxylated to produce fumigaclavine A. nih.gov

Finally, fumigaclavine A is acetylated to yield fumigaclavine B. nih.gov

The enzymes responsible for these late-stage modifications are encoded within the ergot alkaloid synthesis (EAS) gene cluster in A. fumigatus. nih.govthieme-connect.com For instance, the conversion of chanoclavine-I aldehyde involves a reductase encoded by an easA allele, leading to the festuclavine branch of the pathway. asm.org

Biosynthesis of Rugulovasines

Rugulovasines are structurally unique ergot alkaloids, characterized by a rearranged ergoline skeleton, produced by fungi like Penicillium biforme. nih.govwvu.edu The biosynthesis of rugulovasines represents another major branch from the central ergot alkaloid pathway, diverging at the intermediate chanoclavine-I aldehyde. nih.govwvu.eduresearchgate.net

The proposed biosynthetic route involves the enzymes EasQ and EasH. researchgate.netasm.org EasQ, predicted to be an aldehyde dehydrogenase, is thought to oxidize chanoclavine-I aldehyde to a carboxylic acid intermediate. researchgate.netasm.org Subsequently, EasH, a dioxygenase, likely hydroxylates a specific carbon, leading to the characteristic rearranged structure of rugulovasine A and its stereoisomer, rugulovasine B. researchgate.netasm.org The functionality of these genes has been confirmed through heterologous expression studies. nih.gov When easQ and easH from Aspergillus leporis were expressed in a mutant strain of Metarhizium brunneum that accumulates chanoclavine-I aldehyde, the production of rugulovasine was observed. nih.gov

Genetic Basis and Molecular Regulation of Biosynthesis

The capacity of fungi to produce ergot alkaloids is encoded in a set of ergot alkaloid synthesis (eas) genes, which are physically linked in biosynthetic gene clusters (BGCs). nih.govmdpi.comasm.org This clustering facilitates the co-regulation of the genes required for the complex multi-step pathway. asm.org

Identification and Characterization of Biosynthetic Gene Clusters (e.g., dmaW, easA, easF, easE, easC, easD, easH, easQ, lpsA, lpsB, lpsC, cloA)

The identification of the dmaW gene, which encodes the first committed step in the pathway, was a critical breakthrough that enabled the discovery of entire EAS clusters through genome walking and sequencing. nih.govmdpi.com These clusters have now been identified in numerous fungi from the genera Claviceps, Aspergillus, Penicillium, Epichloë, and Metarhizium. nih.govmdpi.com

A core set of genes is conserved across most ergot alkaloid-producing fungi, responsible for synthesizing the common intermediate chanoclavine-I aldehyde. wvu.edunih.govnih.gov These include:

dmaW : Encodes dimethylallyl tryptophan synthase, which prenylates L-tryptophan. uniprot.orgwvu.edu

easF : Encodes an N-methyltransferase. uniprot.orgwvu.edu

easE and easC : The products of these genes, an oxidoreductase and a catalase respectively, work together to form the tricyclic intermediate chanoclavine-I. uniprot.orgwvu.edumdpi.com

easD : Encodes a dehydrogenase that oxidizes chanoclavine-I to chanoclavine-I aldehyde. uniprot.orgwvu.edu

Genes responsible for later, diversifying steps are also found in the cluster and vary between species, accounting for the vast chemical diversity of ergot alkaloids. rsc.orgasm.org Key examples include:

easA : Encodes an enzyme that can function as either a reductase or an isomerase, representing a critical branch point leading to different clavine classes. asm.orgnih.gov

easG : Encodes a reductase involved in the formation of agroclavine or festuclavine. uniprot.orgnih.gov

easH and easQ : Involved in the biosynthesis of rugulovasines. nih.govasm.org

cloA : Encodes an oxidase that converts elymoclavine to paspalic acid, a precursor to lysergic acid. uniprot.orgnih.gov

lpsA, lpsB, lpsC : The large NRPS genes required for the synthesis of ergopeptines and ergoamides, typically found in Claviceps and Epichloë species. rsc.orguniprot.orgnih.gov

Functional Genomics and Gene Knockout Studies

The functions of most genes in the EAS cluster have been confirmed through targeted gene knockout experiments. mdpi.comrsc.orgdntb.gov.ua Deleting a specific gene and observing the resulting metabolic profile (i.e., the absence of downstream products and the accumulation of the substrate) provides definitive proof of its role.

For example, knockout of the dmaW gene in Neotyphodium sp. and Aspergillus fumigatus completely abolished all ergot alkaloid production, confirming its essential role in the first step of the pathway. nih.govuky.edu Similarly, the deletion of lpsA in Claviceps purpurea eliminated the production of the ergopeptine ergotamine, demonstrating its function in assembling the peptide chain. rsc.org Gene disruption experiments in A. fumigatus were crucial for identifying the enzymes involved in the cyclization of the ergoline ring. mit.edu Knockout studies have also shown that easE and easC are both required for the synthesis of chanoclavine-I. mdpi.com More recently, CRISPR-Cas9 technology has been used to create knockouts, such as for the regulatory gene easR, which was shown to be required for the expression of the other eas genes in Metarhizium brunneum. asm.org

Post-Genome Research and Pathway Elucidation

The availability of complete fungal genome sequences has revolutionized ergot alkaloid research. mdpi.comnih.gov Bioinformatic "genome mining" allows for the rapid identification of putative EAS gene clusters in newly sequenced organisms by searching for homologs of known eas genes like dmaW. nih.govthieme-connect.comdntb.gov.ua

Comparative genomics, which involves comparing the gene content and organization of EAS clusters from different species, has provided deep insights into the evolution of alkaloid diversity. researchgate.netresearchgate.net These studies show that processes like gene loss, duplication, and neofunctionalization (where a duplicated gene evolves a new function) have shaped the alkaloid profiles of different fungal lineages. researchgate.netresearchgate.net For instance, Claviceps fusiformis, which produces only clavine alkaloids, has a truncated and non-functional pseudogene of lpsB and lacks other lps genes, explaining its inability to produce ergopeptines. nih.gov

Post-genomic approaches also include heterologous expression, where an entire gene cluster or a subset of genes is moved into a host fungus that does not naturally produce the compounds. rsc.org This powerful technique can be used to confirm the function of a cluster, produce novel alkaloids, and study enzymes from fungi that are difficult to culture. rsc.org The combination of genomics, functional gene analyses, and metabolomics continues to unravel the complexities of ergot alkaloid biosynthesis. mdpi.comresearchgate.net

Biotransformation and Directed Biosynthesis for Novel Molecules

The inherent structural diversity of ergot alkaloids can be further expanded through biotechnological intervention. rsc.org Biotransformation and directed biosynthesis are powerful strategies that leverage and manipulate the fungal biosynthetic machinery to generate novel ergoline derivatives. nih.govnih.gov These approaches involve either modifying the genetic blueprint of the producing organism, feeding it unnatural precursors, or using its enzymes in vitro to modify existing alkaloid scaffolds. nih.govnih.gov The goal is to create new molecules with potentially enhanced or unique pharmacological properties, or to optimize the production of valuable known intermediates like lysergic acid. asm.orgnih.gov

Genetic Manipulation for Pathway Redirection

Modern molecular biology techniques, including gene knockout, heterologous expression, and CRISPR-Cas9-based genome editing, have enabled precise reprogramming of the ergot alkaloid biosynthetic pathway. nih.govasm.org A key strategy involves targeting enzymes at critical branch points in the pathway to divert metabolic flux towards desired products.

One of the most significant branch points is controlled by the gene easA, which encodes an oxidoreductase. mdpi.com Different fungal lineages possess distinct alleles of this gene, leading to different classes of ergot alkaloids. mdpi.com For example, in Aspergillus fumigatus, the easA product facilitates the production of festuclavine and subsequently fumigaclavines, which have a saturated D-ring. mdpi.comasm.org In contrast, the easA homologue in Claviceps purpurea directs the pathway towards agroclavine, the precursor to lysergic acid and its derivatives, which feature an unsaturated D-ring. asm.orgasm.org

Research has demonstrated that it is possible to fundamentally alter an organism's alkaloid profile by manipulating this gene. In one study, an A. fumigatus strain with its native easA gene disrupted was augmented with the easA homologue from C. purpurea. asm.org This genetic modification rerouted the biosynthetic pathway, causing the engineered fungus to produce agroclavine instead of its typical festuclavine-derived alkaloids. asm.org

Further engineering has focused on improving the yields of pharmaceutically important precursors. Lysergic acid (LA) and dihydrolysergic acid (DHLA) are key starting materials for the semi-synthesis of many ergot-derived drugs. asm.orgfrontiersin.org Genetic reprogramming of the fungus Metarhizium brunneum using CRISPR-Cas9 has successfully created strains that accumulate LA and DHLA as their primary end products, with significantly higher yields and secretion rates compared to previously engineered fungi. asm.org This same approach was used to generate a novel compound, provisionally identified as the dihydrogenated form of lysergic acid α-hydroxyethylamide (dihydro-LAH). asm.org

Another target for yield improvement is the enzyme Clavine oxidase (CloA), a cytochrome P450 that catalyzes the final two-step oxidation of agroclavine to lysergic acid. nih.govfrontiersin.org By creating chimeric versions of the CloA enzyme, researchers were able to increase the production of lysergic acid by up to 15 times compared to the wild-type enzyme, demonstrating a powerful method for optimizing the biosynthesis of this valuable precursor. nih.gov

Table 1: Examples of Genetic Engineering for Novel Alkaloid Production

Host OrganismGenetic ModificationKey Enzyme/Gene TargetedResulting Product(s)Reference
Aspergillus fumigatusDisruption of native easA; insertion of C. purpurea easA homologueeasA (Old yellow enzyme)Shift from festuclavine/fumigaclavine production to agroclavine production asm.org
Metarhizium brunneumCRISPR-Cas9 pathway engineeringPathway manipulation to create terminal productsHigh-yield production of Lysergic Acid (LA) and Dihydrolysergic acid (DHLA); creation of novel Dihydro-LAH asm.org
Saccharomyces cerevisiae (heterologous host)Expression of engineered chimeric CloA enzymescloA (Clavine oxidase)15-fold increased production of Lysergic Acid from agroclavine nih.gov

Enzymatic Biotransformation and Precursor-Directed Biosynthesis

Beyond genetic engineering of the entire organism, isolated enzymes can be used for the in vitro biotransformation of ergot alkaloids. This approach allows for specific chemical modifications that may be difficult to achieve through fermentation. A notable example is the enzymatic glycosylation of ergot alkaloids. Using a β-N-acetylhexosaminidase from Aspergillus oryzae, researchers have successfully attached sugar moieties to various alkaloid skeletons, including elymoclavine, chanoclavine (B110796), and ergometrine. researchgate.net This transglycosylation process creates novel alkaloid glycosides, a structural modification known to alter the biological activities of other natural products. researchgate.net

An older but still relevant technique is precursor-directed biosynthesis. This method involves feeding a producing culture, such as Claviceps purpurea, with synthetic analogues of the natural building blocks of the alkaloids. nih.gov For instance, by supplying analogues of the amino acids that form the peptide portion of ergopeptines, it is possible to induce the fungus to incorporate these unnatural precursors, thereby generating novel semi-synthetic peptide alkaloids. nih.gov

Table 2: Biotransformation of Ergot Alkaloids via Enzymatic Transglycosylation

Substrate (Alkaloid)EnzymeDonor SubstrateNovel ProductReference
Elymoclavineβ-N-acetylhexosaminidase (from Aspergillus oryzae)p-nitrophenyl N-acetyl-β-D-galactosaminideElymoclavine β-N-acetylgalactosaminide researchgate.net
Chanoclavineβ-N-acetylhexosaminidase (from Aspergillus oryzae)p-nitrophenyl N-acetyl-β-D-galactosaminideChanoclavine β-N-acetylgalactosaminide researchgate.net
Ergometrineβ-N-acetylhexosaminidase (from Aspergillus oryzae)p-nitrophenyl N-acetyl-β-D-glucosaminideErgometrine β-N-acetylglucosaminide researchgate.net

Finally, hybrid systems that combine synthetic biology (Sbio) and traditional chemical synthesis (Csyn) offer a route to overcome the limitations of each individual approach. frontiersin.org Such a system was designed for the overproduction of chanoclavine, a key intermediate for nearly all ergot alkaloids. frontiersin.org The process involved enzymatic synthesis of a tryptophan precursor, followed by chemical synthesis to produce prechanoclavine, which was then converted to chanoclavine with high efficiency using a whole-cell catalysis platform, achieving titers greater than 3 g/L. frontiersin.org These combined strategies provide powerful and flexible platforms for the rational design and production of novel and pharmaceutically valuable ergot alkaloids. nih.govfrontiersin.org

Organic Synthesis and Semisynthetic Derivatization Strategies

Total Chemical Synthesis of Ergoline (B1233604) Scaffold

The total synthesis of the ergoline scaffold, and specifically of lysergic acid, has been a landmark achievement in organic chemistry, showcasing the evolution of synthetic methodologies over several decades. mdpi.compublish.csiro.au These syntheses are often categorized by the key ring-forming strategies employed to construct the tetracyclic system. publish.csiro.au

A pioneering and widely recognized approach is that of R.B. Woodward and his team , which culminated in the first total synthesis of lysergic acid in 1956. nih.govthieme-connect.comyoutube.com A key feature of Woodward's strategy was the initial reduction of the indole (B1671886) ring to a dihydroindole intermediate to manage its reactivity. thieme-connect.com The synthesis involved critical steps such as a Friedel–Crafts acylation to form a tricyclic ketone, followed by an aldol (B89426) condensation to construct the D-ring. publish.csiro.authieme-connect.com The indole system was then regenerated in a later step. publish.csiro.authieme-connect.com

Another notable strategy was developed by M. Julia and colleagues . Their approach utilized an aryne cyclization as a key reaction to form the tricyclic system. nih.govjst.go.jp This was followed by reduction and protection steps to yield a saturated indoline (B122111) system, which could then be further elaborated to the ergoline core. nih.gov

The Rebek group introduced a different approach starting from the readily available amino acid tryptophan. nih.gov This strategy provided a more direct route to the ergoline skeleton.

Oppolzer's group employed an intramolecular Diels-Alder reaction to construct the C and D rings of the ergoline system, demonstrating a powerful and convergent approach. nih.govsynarchive.com

More recent strategies have continued to refine the synthesis of the ergoline scaffold. For instance, the Kiguchi group utilized a photochemical cyclization for the formation of the D-ring. nih.gov The Hendrickson group developed a convergent synthesis using a coupling reaction followed by cyclization of an aldehyde to form the D-ring. nih.gov The Liu and Jia group have reported strategies involving a key intramolecular Heck reaction for the closure of the C-ring. nih.gov

These diverse strategies highlight the ingenuity of organic chemists in tackling the complex architecture of the ergoline scaffold. Each approach offers unique advantages in terms of efficiency, convergency, and the ability to introduce specific functionalities, paving the way for the synthesis of a wide array of ergot alkaloid analogues.

Synthetic Approaches to Specific Ergot Alkaloid Derivatives

The synthesis of lysergic acid itself is a primary goal, as it serves as a crucial precursor for many semisynthetic derivatives, including the potent psychedelic lysergic acid diethylamide (LSD). publish.csiro.aupublish.csiro.au The total syntheses of lysergic acid by Woodward, Julia, Rebek, and others provide the framework for accessing this key intermediate. publish.csiro.aunih.gov For example, the final steps in Woodward's synthesis involve the hydrolysis of an intermediate ester and dehydrogenation to yield lysergic acid. nih.gov

Beyond lysergic acid, synthetic efforts have targeted other naturally occurring ergot alkaloids. For instance, the total syntheses of (±)-chanoclavine-I, (±)-chanoclavine-II, (±)-agroclavine-I, and (±)-6,7-secoagroclavine have been achieved through common synthetic routes, demonstrating the versatility of certain strategies to access multiple members of the clavine alkaloid family. researchgate.net

A significant area of research focuses on the synthesis of A-ring substituted analogues of ergot alkaloids. nih.gov These derivatives are of particular interest because modifications to this part of the molecule can dramatically alter biological activity. nih.gov However, accessing these compounds through total synthesis has been a considerable challenge. Notable achievements in this area include the synthesis of a C13-fluorinated analogue of lysergol (B1675761) and a C12-chlorinated lysergic acid derivative. nih.govchemrxiv.org These syntheses often require the development of novel methodologies, such as specialized cross-coupling reactions or C-H functionalization strategies, to introduce substituents onto the indole ring system. nih.govresearchgate.net

The development of these synthetic approaches not only provides access to rare or novel ergot alkaloid derivatives but also enables detailed structure-activity relationship (SAR) studies, which are crucial for understanding their pharmacological properties and for the design of new therapeutic agents.

Semisynthetic Modifications for Enhanced Biological Activity

Semisynthetic modification of naturally occurring ergot alkaloids has proven to be a highly effective strategy for developing new therapeutic agents with improved efficacy and tailored pharmacological profiles. rsc.orgmdpi.com This approach leverages the readily available ergot alkaloid scaffolds obtained from fermentation or field cultivation and introduces chemical modifications to enhance their biological activity or alter their receptor selectivity. rsc.orgnih.gov

One of the earliest and most significant modifications was the catalytic hydrogenation of the natural peptide alkaloids, which saturates the double bond in ring D of the lysergic acid moiety. davidmoore.org.uk This process yields dihydro-derivatives such as dihydroergotamine (B1670595) and dihydroergocristine (B93913) . davidmoore.org.uk Dihydroergotamine, for instance, exhibits different pharmacological properties compared to its parent compound, ergotamine, with a notable effect on capacitance vessels, making it useful in certain vascular conditions. davidmoore.org.ukmedsafe.govt.nz

Another key area of semisynthesis involves the modification of the amide group at the C-8 position of lysergic acid. nih.gov This has led to the development of important drugs like methylergonovine , a derivative of ergonovine. davidmoore.org.uknih.gov Methylergonovine exhibits potent uterine-stimulating effects similar to ergonovine but with a favorable profile for use in obstetrics. davidmoore.org.uk

The introduction of substituents onto the ergoline ring system is another powerful semisynthetic strategy. A prominent example is bromocriptine (B1667881) , which is 2-bromo-α-ergocryptine. davidmoore.org.uk This modification significantly alters the compound's interaction with dopamine (B1211576) receptors, making it a valuable therapeutic for conditions like Parkinson's disease. davidmoore.org.uk Similarly, methysergide , a derivative of ergonovine, is a potent serotonin (B10506) receptor antagonist used in the management of migraines. nih.gov

More recently, semisynthetic efforts have explored a wider range of chemical transformations to generate novel derivatives with unique biological activities. For example, the semisynthetic ergot alkaloid metergoline has been shown to possess antibacterial properties. mdpi.comnih.gov Further exploration of its structure-activity relationships through the synthesis of various carbamate, sulfonamide, urea, amine, and amide analogues has led to the identification of derivatives with improved potency against both Gram-positive and Gram-negative bacteria. nih.gov

Pharmacological Research at the Molecular and Receptor Level

Receptor Interaction Profiles

Ergot alkaloids exhibit a broad receptor interaction profile, with varying affinities for serotonin (B10506), dopamine (B1211576), and adrenergic receptors. mdpi.comresearchgate.netihs-headache.org The specific nature of these interactions is largely determined by the alkaloid's structure, particularly the substituents on the ergoline (B1233604) ring. mdpi.compublish.csiro.au

Serotonin Receptor Interactions (e.g., 5-HT receptors)

Ergot alkaloids are known to interact with multiple serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, often with high affinity. researchgate.netnih.govresearchgate.net These interactions are a key factor in many of their physiological effects, including vasoconstriction. nih.govnih.gov

Research has demonstrated that ergot alkaloids can act as agonists, partial agonists, and antagonists at various 5-HT receptors. nih.gov For instance, ergovaline (B115165) has been shown to be a partial agonist at 5-HT₂ₐ receptors, which are involved in vasoconstriction in bovine vasculature. nih.govoup.com The duration of exposure to ergovaline can influence the subsequent response to serotonin, with prior exposure potentially leading to vasorelaxation upon increasing serotonin levels. oup.com Studies on bovine blood vessels suggest that 5-HT₄ receptors are primarily involved in serotonin-mediated vasorelaxation. oup.com

The vasoconstrictive properties of ergotamine are linked to its agonist activity at 5-HT₁ₑ/₁ₒ receptors. nih.gov Furthermore, some ergot alkaloids can act as antagonists at certain 5-HT receptors, a property that has been explored for therapeutic purposes. plos.org The interaction of ergot alkaloids with 5-HT₃ₐ receptors is also an area of investigation, with some derivatives showing inhibitory effects. jmb.or.kr

Table 1: Reported Interactions of Ergot Alkaloids with Serotonin Receptors

Ergot Alkaloid Receptor Subtype Reported Activity Reference
Ergovaline 5-HT₂ₐ Partial Agonist nih.govoup.com
Ergotamine 5-HT₁ₑ/₁ₒ Agonist nih.gov
Ergotamine 5-HT₂ Partial Agonist nih.gov
Dihydroergotamine (B1670595) 5-HT₁ₑ, 5-HT₁ₒ, 5-HT₂ₐ, 5-HT₂C High Affinity ihs-headache.org
Nicergoline 5-HT₃ₐ Non-competitive Inhibitor jmb.or.kr

Dopamine Receptor Interactions (e.g., D₁, D₂, D₃ₐ receptors)

Ergot alkaloids exhibit significant interactions with dopamine receptors, acting as agonists at D₂ receptors and influencing prolactin secretion. mdpi.compublish.csiro.auresearchpromo.com Their structural resemblance to dopamine facilitates this binding. publish.csiro.au

Older ergot-derived dopamine agonists interact with both D₁ and D₂ receptor families, as well as other neurotransmitter receptors. nih.gov Newer, non-ergot agonists tend to have a higher affinity for D₂ and D₃ receptors. nih.gov For example, bromocriptine (B1667881), a semi-synthetic ergot alkaloid, has a high affinity for D₂ and D₃ receptors and a lower affinity for D₁ receptors. wikipedia.org Pergolide, another ergot derivative, demonstrates agonist activity at D₂ receptors and partial agonist activity at D₁ receptors, with an affinity for D₃ receptors as well. nsj.org.sa

The interaction with dopamine receptors is crucial for the effects of ergot alkaloids on the central nervous system and endocrine functions. publish.csiro.auresearchpromo.com The binding of these alkaloids to D₂ dopamine receptors mimics the action of dopamine, leading to a decrease in prolactin release from the anterior pituitary. publish.csiro.au

Table 2: Reported Interactions of Ergot Alkaloids with Dopamine Receptors

Ergot Alkaloid Receptor Subtype Reported Activity Reference
General Ergot Alkaloids D₂ Agonist mdpi.compublish.csiro.auresearchpromo.com
Bromocriptine D₂ Agonist wikipedia.org
Bromocriptine D₃ High Affinity wikipedia.org
Pergolide D₂ Agonist nsj.org.sa
Pergolide D₁ Partial Agonist nsj.org.sa
Pergolide D₃ Affinity nsj.org.sa
Dihydroergotamine D₂, D₃, D₄ High Affinity drugbank.com

Adrenergic Receptor Interactions (e.g., α₁, α₂ₐ-adrenoceptors)

Ergot alkaloids also display a complex pattern of interaction with adrenergic receptors, acting as both antagonists and partial agonists. drugbank.comnih.gov Many ergot alkaloids function as alpha-adrenergic antagonists. drugbank.com

Studies in pithed rats have shown that ergotamine and dihydroergotamine act as competitive antagonists at α₁-adrenoceptors and partial agonists at α₂-adrenoceptors. nih.gov The R-epimers of ergot alkaloids generally show a higher affinity for α₂ adrenergic receptors compared to α₁ adrenergic receptors. researchgate.net This interaction with adrenergic receptors contributes to the vasoconstrictive and cardiovascular effects of these compounds. nih.gov For example, the vasoconstriction induced by ergot alkaloids has been shown to be mediated by α₂-adrenoceptors. nih.gov

Table 3: Reported Interactions of Ergot Alkaloids with Adrenergic Receptors

Ergot Alkaloid Receptor Subtype Reported Activity Reference
Ergotamine α₁ Competitive Antagonist nih.gov
Ergotamine α₂ Partial Agonist nih.gov
Dihydroergotamine α₁ Competitive Antagonist nih.gov
Dihydroergotamine α₂ Partial Agonist nih.gov
R-epimers α₂ Higher Affinity than α₁ researchgate.net

Other Molecular Targets and Signaling Pathways (e.g., glutamatergic neurotransmission, nucleoside transporters)

Beyond the primary biogenic amine receptors, research has identified other molecular targets for ergot alkaloids. One significant finding is the impact on glutamatergic neurotransmission. Exposure to ergovaline has been shown to reduce the capacity for glutamatergic neurotransmission in bovine synaptic vesicles. mdpi.comresearchgate.net

Furthermore, ergot alkaloids like bromocriptine and ergovaline have been found to inhibit bovine nucleoside transporters. mdpi.comresearchgate.net This inhibition can impair nucleoside metabolism. mdpi.com The equilibrative nucleoside transporter 1 (ENT1) plays a role in modulating glutamatergic synaptic transmission, suggesting a potential indirect mechanism by which ergot alkaloids could influence this system. nih.gov

Agonist, Partial Agonist, and Antagonist Activities

A defining characteristic of the pharmacology of ergot alkaloids is their ability to act as agonists, partial agonists, and antagonists, sometimes at the same receptor site. mdpi.comnih.gov This functional plasticity contributes significantly to their complex and often unpredictable physiological effects. mdpi.comnih.gov

For example, in vascular smooth muscle, ergovaline can initially act as a full agonist, producing maximal stimulation. mdpi.com In contrast, structurally similar compounds like ergocristine (B1195469) and ergocornine (B135324) behave as partial agonists in the same system. mdpi.com Ergotamine is described as a partial agonist at various tryptaminergic and α-adrenergic receptors. nih.gov Dihydroergotamine also exhibits partial agonist activity. nih.gov

Mechanistic Studies of Cellular Responses In Vitro

In vitro studies have been instrumental in elucidating the cellular mechanisms underlying the actions of ergot alkaloids. These studies allow for the investigation of direct cellular effects, independent of systemic physiological responses.

One area of focus has been the impact on cell viability and proliferation. Dihydroergocristine (B93913) has been shown to induce cell cycle arrest and apoptosis in human prostate cancer cells, including those resistant to chemotherapy. nih.gov At the molecular level, this compound affects multiple regulators of the cell cycle and programmed cell death, such as p53, retinoblastoma protein (RB), and survivin. nih.gov

Another key area of in vitro research is the effect on sperm motility. Studies have demonstrated that ergot alkaloids can directly alter bovine sperm motility, potentially by affecting intracellular cAMP and calcium concentrations. scirp.org Ergotamine and dihydroergotamine have been observed to reduce the percentage of motile and progressive spermatozoa. scirp.org

Furthermore, in vitro models have been used to study the mechanisms of vasoconstriction. For example, the interaction of ergovaline with 5-HT₂ₐ receptors in bovine ruminal and mesenteric vasculature has been investigated, revealing its dual role as both an agonist and an antagonist. nih.gov These studies provide insights into how ergot alkaloids might influence blood flow to various tissues. nih.gov

Receptor Binding Affinity

The pharmacological effects of ergot alkaloids are initiated by their binding to various cell surface receptors. Their tetracyclic ergoline ring structure is similar to that of biogenic amine neurotransmitters such as serotonin, dopamine, and norepinephrine, enabling them to act as ligands for these receptors. researchgate.nettaylorfrancis.com The binding affinity of these alkaloids can be potent and broad.

Research has shown that ergot alkaloids such as dihydroergotamine (DHE) and ergotamine possess high affinity for multiple receptor subtypes, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. researchpromo.comdavidmoore.org.ukmhmedical.com For instance, dihydroergotamine demonstrates high affinity for several 5-HT receptors, particularly 5-HT1B and 5-HT1D, as well as for dopamine D2L and D3 receptors, and various adrenergic receptors (α2A, α2B, and α₁). davidmoore.org.ukgoogle.comresearchgate.net Ergotamine also shows high affinity for approximately 70% of human aminergic G-protein coupled receptors (GPCRs), with sub-nanomolar affinity for 15 of these receptors. frontiersin.org

The specific binding affinities vary between different ergot alkaloids. For example, ergopeptine alkaloids like ergovaline, ergotamine, and ergocryptine show high affinity for the D2 dopamine receptor, with Ki values under 10 nM, which is a greater affinity than that of dopamine itself. uky.edu The binding profiles are complex, with a single compound capable of interacting with numerous receptors, which complicates the determination of their precise mechanism of action. davidmoore.org.uk

Below is a table summarizing the binding affinities (Ki or pKi values) of selected ergot alkaloids for various neurotransmitter receptors. A lower Ki value or a higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity of Selected Ergot Alkaloids to Neurotransmitter Receptors

Compound Receptor Binding Affinity (Ki, nM) Binding Affinity (pKi)
Dihydroergotamine 5-HT1A 3.8 -
Dihydroergotamine 5-HT1B - 9.2
Dihydroergotamine 5-HT1D - 9.4
Dihydroergotamine 5-HT1F - 6.6
Dihydroergotamine h5-HT1D alpha 0.4 -
Dihydroergotamine h5-HT1D beta 1.1 -
Ergovaline D2 Dopamine <10 -
Ergotamine D2 Dopamine <10 -
Ergocryptine D2 Dopamine <10 -

Data sourced from multiple studies. researchgate.netuky.edud-nb.info This table is illustrative and not exhaustive.

Mechanisms of Cellular Toxicity and Apoptosis in Model Systems

Ergot alkaloids have been shown to induce cellular toxicity and programmed cell death (apoptosis) in various in vitro models, including human primary cells and cancer cell lines. researchpromo.commdpi.com The peptide ergot alkaloids, in particular, have demonstrated cytotoxic effects, with ergocristine being identified as one of the most potent in this regard. researchpromo.commdpi.com

The molecular mechanisms underlying this cytotoxicity are complex and involve the modulation of key regulatory pathways that control the cell cycle and apoptosis. iiarjournals.org In studies using chemoresistant prostate cancer (PCa) cells, the ergot alkaloid dihydroergocristine was found to induce cell cycle arrest and apoptosis. iiarjournals.orgnih.gov This was achieved by affecting the expression of several critical regulatory proteins. For example, dihydroergocristine treatment led to an increase in the expression of tumor suppressor proteins p53 and p21, and a decrease in the expression of E2F1 and phosphorylated retinoblastoma protein (p-RB). iiarjournals.org These changes are consistent with an arrest at the G₁/S checkpoint of the cell cycle. iiarjournals.org

Furthermore, the induction of apoptosis by ergot alkaloids involves the modulation of survival proteins. Dihydroergocristine has been shown to significantly reduce the expression of survivin, a member of the inhibitor of apoptosis (IAP) family, and Mcl-1, an anti-apoptotic protein from the BCL-2 family. iiarjournals.orgnih.gov The downregulation of these survival factors, coupled with the increased cleavage of poly ADP ribose polymerase (PARP), points towards the activation of the apoptotic cascade. iiarjournals.org Other studies have noted that the cytotoxic profile of some ergot alkaloids does not seem to involve classical mechanisms of drug resistance, suggesting they may bypass these pathways to induce cell death in otherwise resistant tumors. researchpromo.com

Receptor Heterogeneity and Complex Pharmacological Profiles

The pharmacological profile of ergot alkaloids is exceptionally complex, a direct consequence of their interaction with a wide and heterogeneous range of neurotransmitter receptors. taylorfrancis.commdpi.com Their structural similarity to monoamine neurotransmitters allows them to bind to numerous subtypes of serotonergic, dopaminergic, and adrenergic receptors. researchgate.nettaylorfrancis.commhmedical.com The existence of at least 14 subtypes of 5-HT receptors, 5 subtypes of dopamine receptors, and 10 subtypes of adrenoceptors contributes significantly to this complexity. taylorfrancis.com

A single ergot alkaloid can act as an agonist, a partial agonist, or an antagonist at different receptor sites, and sometimes exhibit mixed activity at the same receptor. taylorfrancis.commdpi.com For example, ergotamine acts as an agonist at 5-HT2A-C and most 5-HT₁ receptors, but as an antagonist at D₃, α₁B, and α₁D receptors, despite having a high binding affinity for them. frontiersin.org This functional plasticity means that the net physiological effect of an ergot alkaloid is the sum of its varied actions across multiple receptor systems. mdpi.com

Slight variations in the chemical structure between different ergot alkaloids can lead to significant differences in their pharmacological activity. mdpi.com For instance, in vascular smooth muscle, ergovaline can act as a full agonist, while the structurally similar ergocristine and ergocornine behave as partial agonists, producing a lesser degree of stimulation. mdpi.com This receptor heterogeneity and the promiscuous binding of ergot alkaloids make it challenging to attribute a specific physiological outcome to a single receptor interaction, highlighting the intricate nature of their pharmacology. researchgate.netmdpi.com

Structure Activity Relationships Sar of Ergot Alkaloids

Influence of Ergoline (B1233604) Ring Modifications on Biological Activity

Structural alterations of the tetracyclic ergoline ring can have drastic effects on the biological activity of ergot alkaloids. davidmoore.org.uk Modifications such as hydrogenation or the introduction of additional chemical moieties can significantly alter a compound's pharmacological profile, including its receptor affinity and selectivity. davidmoore.org.uknih.gov

One of the most significant modifications is the hydrogenation of the double bond at the C-9 to C-10 position. davidmoore.org.uknih.gov This alteration can lead to a pronounced change in activity. For instance, the hydrogenation of ergotamine to dihydroergotamine (B1670595) results in a much more dominant adrenolytic effect, which blocks the effects of adrenaline and noradrenaline, while concurrently reducing its vasoconstrictive properties. davidmoore.org.uk Dihydroergotoxine (B79615), another hydrogenated derivative, is used as an anti-hypertensive agent. davidmoore.org.uk However, selective hydrogenation of the 9,10-double bond does not drastically change the binding parameters for D2 and D3 dopamine (B1211576) receptors for all derivatives. nih.gov For example, dihydroergosinine, which combines an alpha-configuration at C-8 with the hydrogenated C9-C10 bond, shows significantly decreased affinity for both D2 and D3 receptors compared to dihydroergosine (B1247665) or ergosinine (B1247921). nih.gov

Further chemical modifications to the ergoline ring have led to the synthesis of derivatives with enhanced receptor selectivity. davidmoore.org.uk Nicergoline, for example, is a synthetic derivative that incorporates a brominated nicotinic acid substituent at the N-6 position and a methoxy (B1213986) group at the C-10 position of the ergoline ring system. This modification makes it a superior blocking agent for α1-adrenoreceptors. davidmoore.org.uk The clavine alkaloids represent another class where the D-ring of the ergoline system is modified, often lacking a carboxylic acid group at C-8 and having greater conformational flexibility, which makes them interesting candidates for developing tunable receptor ligands. frontiersin.org

Table 1: Effect of Ergoline Ring Modifications on Biological Activity

Compound Modification Primary Biological Effect
Ergotamine Natural ergopeptine Vasoconstrictive, partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors. davidmoore.org.uk
Dihydroergotamine Hydrogenation of C9-C10 double bond Enhanced adrenolytic effect, reduced vasoconstriction. davidmoore.org.uk
Nicergoline Synthetic modification of the ergoline ring Superior α1-adrenoreceptor blocking agent. davidmoore.org.uk
Dihydroergosinine Hydrogenation and C-8α configuration Significantly decreased affinity for D2 and D3 dopamine receptors. nih.gov

Stereoisomeric Effects (e.g., C-8-R-isomer vs. C-8-S-isomer)

Ergot alkaloids naturally exist as pairs of stereoisomers, or epimers, that differ in their configuration at the C-8 position of the ergoline ring. researchgate.netnih.govnih.gov The C-8-R-isomer is designated with the suffix "-ine" (e.g., ergotamine), while the C-8-S-isomer is designated with the suffix "-inine" (e.g., ergotaminine). nih.gov These two forms can interconvert. researchgate.netnih.govnih.gov

Historically, the C-8-S-isomers were considered biologically inactive, leading to a greater research focus on the C-8-R-isomers. researchgate.netnih.govresearchgate.net However, recent studies have demonstrated that C-8-S-isomers can possess significant biological activity. researchgate.netnih.govnih.gov For instance, while some studies noted that specific C-8-S-isomers had lower activity than their corresponding C-8-R counterparts, others have found notable exceptions. researchgate.net

Radioligand binding assays have provided concrete evidence of the activity of S-epimers. One study demonstrated that isolysergol, a C-8-S-isomer, binds with high potency to four different 5-HT (serotonin) receptor subtypes and had a potency similar to its C-8-R-isomer, lysergol (B1675761). nih.gov Another ergot alkaloid derivative, 8S-lisuride, showed greater potency than its corresponding C-8-R-isomer. nih.gov Furthermore, 8-alpha-ergoline, an S-epimer, exhibited a relatively high affinity for alpha-1 and alpha-2 adrenergic receptors. nih.govresearchgate.net Research on the displacement of radioligands from dopamine receptors found that isomerization at the C-8 position did not drastically alter binding parameters for some compounds. nih.gov For instance, the potencies of ergosine (B51555) (R-isomer) and ergosinine (S-isomer) in displacing [3H]spiperone from D2 receptors were roughly equivalent. nih.gov This growing body of evidence suggests that the biological role of C-8-S-isomers warrants further investigation and consideration in regulatory standards. researchgate.netnih.gov

Table 2: Comparison of Biological Activity of C-8 Isomers

Isomer Pair C-8 Configuration Receptor Affinity/Potency
Ergosine / Ergosinine R-isomer / S-isomer Potency for displacing [3H]dopamine from D3 receptors is approximately equal. nih.gov
Lysergol / Isolysergol R-isomer / S-isomer Isolysergol (S-isomer) binds with high potency to four 5-HT receptor subtypes, similar to lysergol. nih.gov
Lisuride (B125695) derivative R-isomer vs. S-isomer 8S-lisuride (S-isomer) demonstrated greater potency than its corresponding C-8-R-isomer. nih.gov

Role of Specific Substituents on Receptor Selectivity and Affinity

The substituent attached at the C-8 position of the ergoline ring is a primary determinant of an ergot alkaloid's affinity and selectivity for various neurotransmitter receptors, including adrenergic, dopaminergic, and serotonergic receptors. davidmoore.org.uknih.govsemanticscholar.org The size and chemical nature of this side chain dictate how the molecule interacts with the binding pockets of these receptors. davidmoore.org.uk

Simple D-lysergic acid amides with a small side chain, such as ergometrine, exhibit strong anti-serotoninergic action due to a high affinity for serotonin (B10506) (5-HT) receptors, but have considerably less adrenolytic activity. davidmoore.org.uk In contrast, the larger, complex peptide ergot alkaloids (ergopeptines) like ergotamine, which have a cyclic tripeptide moiety at C-8, exert potent vasoconstrictive and sympatholytic-adrenolytic effects due to their strong affinity for adrenergic receptors. davidmoore.org.ukfrontiersin.org

Modifications to these substituents can fine-tune receptor selectivity. For example, the introduction of a bromine atom at the C-2 position of the ergoline ring can alter binding affinity. nih.gov Bromocriptine (B1667881) (2-bromo-α-ergocryptine) is relatively selective for α1-adrenoceptors over α2-adrenoceptors. nih.gov The potencies of various ergot derivatives for displacing ligands from D2 and D3 dopamine receptors show a clear structure-activity relationship. Lisuride is highly potent at both receptor subtypes, whereas derivatives like saccharinoergosine and dihydroergosinine show much lower affinity. nih.gov

The diverse pharmacological actions of ergot alkaloids, ranging from central nervous system effects to peripheral actions, are a direct consequence of these substituent-driven interactions with a wide array of receptor subtypes. nih.govnih.govsemanticscholar.org This structural diversity has allowed for the development of numerous derivatives with specific therapeutic applications. davidmoore.org.uknih.gov

Table 3: Influence of C-8 Substituent on Receptor Affinity

Compound C-8 Substituent Type Primary Receptor Affinity/Action
Ergometrine Simple amide (aminopropanol) High affinity for serotonin (5-HT) receptors. davidmoore.org.uk
Ergotamine Cyclic tripeptide High affinity for adrenergic receptors; vasoconstrictive effects. davidmoore.org.uk
Lisuride Diethylurea High potency for displacing ligands from D2 and D3 dopamine receptors. nih.gov
Bromocriptine Cyclic tripeptide (+ C-2 Bromo) Relatively selective for α1-adrenoceptors. nih.gov

Computational and Molecular Modeling Approaches in SAR

Computational methods are increasingly vital tools for elucidating the structure-activity relationships of ergot alkaloids. mdpi.comspringernature.com These in-silico techniques allow researchers to model the interactions between ergot alkaloid derivatives and their biological targets at a molecular level, providing insights that can guide the synthesis of new compounds with improved potency and selectivity. mdpi.comnih.gov

Key computational approaches used in SAR studies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the ergot alkaloid) when bound to a receptor to form a stable complex. mdpi.comspringernature.com Docking studies have been used to understand the binding mechanisms of ergot alkaloids to various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. frontiersin.org By analyzing the binding poses and interactions, scientists can identify key structural features responsible for affinity and functional activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com For ergot alkaloids, 3D-QSAR methods can be used to create a three-dimensional model that explains how structural variations across a range of derivatives relate to their observed receptor affinities or functional potencies. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. mdpi.comspringernature.com This can reveal how the binding of an ergot alkaloid might induce conformational changes in the receptor, which is crucial for understanding whether a compound will act as an agonist or an antagonist. mdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific receptor. mdpi.comnih.gov Pharmacophore models derived from known active ergot alkaloids can be used to screen virtual libraries for new potential ligands or to guide the design of novel derivatives. springernature.com

These computational tools have been instrumental in explaining the functional selectivity of certain ergolines, such as the biased agonism of ergotamine at the 5-HT₂B receptor, which was elucidated through the analysis of crystal structures and docking studies. frontiersin.org By combining computational predictions with experimental validation, researchers can accelerate the drug discovery process and design new ergot derivatives with precisely tailored pharmacological profiles. mdpi.comnih.gov

Advanced Analytical Methodologies for Ergot Alkaloid Quantification and Characterization

Chromatographic Techniques

Chromatography is the cornerstone of ergot alkaloid analysis, enabling the separation of individual alkaloids and their epimers from complex sample mixtures. Various chromatographic techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for both the qualitative and quantitative analysis of ergot alkaloids. acs.org It is instrumental in the characterization of raw materials like ergot sclerotia, as well as in the analysis of technological products and medicinal preparations containing these compounds. acs.org The separation of ergot alkaloids is typically achieved using reversed-phase chromatography. acs.orgnih.gov

Most HPLC methods employ solvent systems consisting of methanol-water or acetonitrile-water mixtures. acs.orgnih.gov To maintain the stability of both the primary alkaloids and their epimers, and to prevent protonation which can lead to poor separation, alkaline pH conditions are generally preferred. acs.orgnih.gov This is often achieved by adding ammonium (B1175870) hydroxide (B78521), ammonium carbonate, ammonium carbamate, or triethylamine (B128534) to the mobile phase. acs.orgnih.gov Both isocratic and gradient elution strategies can be effectively used for separation. acs.orgnih.gov

For detection, HPLC systems are commonly coupled with fluorescence or UV detectors. acs.org

Table 1: Examples of HPLC Conditions for Ergot Alkaloid Analysis This table is interactive. You can sort and filter the data.

Analyte(s) Column Mobile Phase Detection Reference
Ergotamine C18 Methanol-water-triethylamine (60:40:0.1, v/v/v) UV (254 nm) nih.gov
Ergometrine, Ergotamine, Ergocristine (B1195469), α-Ergocryptine, Ergocornine (B135324) C18 Gradient elution with phosphoric acid and acetonitrile (B52724) Fluorescence researchgate.net
12 major ergot alkaloids Phenyl-hexyl (4.6 × 100 mm, 3.0 µm) Gradient with 0.02% aqueous ammonium bicarbonate/acetonitrile Fluorescence mdpi.com
Ergotamine Not specified Ethyl alcohol–water (80:20 v/v) Fluorescence (322 nm) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a standard and powerful approach for the trace quantification and unambiguous identification of ergot alkaloids. acs.orgnih.gov This technique offers high sensitivity and selectivity, making it suitable for analyzing complex matrices such as cereals and animal feed. aafco.orgfood.gov.uk

In LC-MS/MS, alkaloids separated by HPLC are ionized, typically using an electrospray ionization (ESI) source, to produce protonated molecular ions. nih.gov These precursor ions are then fragmented through collision with gas molecules, generating characteristic product ions that are detected and used for identification and quantification. nih.gov The selection of specific precursor and product ion transitions for each analyte in a technique known as Multiple Reaction Monitoring (MRM) provides excellent specificity. aafco.org

Validated LC-MS methods are available for the simultaneous quantitative determination of the major ergot alkaloids and their corresponding epimers in various food products. nih.gov The use of alkaline mobile phases is also beneficial in LC-MS as it facilitates evaporation and ionization in the ESI source, leading to better sensitivity. nih.gov Some methods also utilize acidic conditions, which can be advantageous for the simultaneous analysis of other mycotoxins. researchgate.net

Table 2: Selected LC-MS/MS Parameters for Ergot Alkaloid Analysis This table is interactive. You can sort and filter the data.

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV) Reference
Ergometrine 326.2 223.1 154.1 25 / 40 aafco.org
Ergotamine 582.3 223.1 208.1 35 / 45 aafco.org
Ergosine (B51555) 546.3 223.1 182.1 35 / 45 aafco.org
Ergocristine 610.3 223.1 195.1 40 / 50 aafco.org
α-Ergocryptine 576.3 223.1 195.1 40 / 50 aafco.org
Ergocornine 562.3 223.1 195.1 40 / 50 aafco.org

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC-FLD)

Thin-Layer Chromatography (TLC) is a valuable tool for the rapid and selective confirmation of alkaloid synthesis, particularly in screening saprophytic strains and for chemotaxonomic identification of parasitic strains. acs.org For more precise and sensitive analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with fluorescence detection (HPTLC-FLD) is employed. frontiersin.org

HPTLC-FLD methods have been developed for screening the total ergot alkaloid content in matrices like rye flour. frontiersin.org One such approach involves the selective transformation of ergopeptine alkaloids to lysergic acid amide (LSA), which, along with ergometrine, can be quantified by measuring their enhanced native fluorescence on the HPTLC plate. frontiersin.org This technique offers a rapid alternative to HPLC for monitoring purposes where the sum of alkaloids is the primary concern. frontiersin.org

Planar solid-phase extraction (pSPE) is another innovative approach used with HPTLC. oregonstate.edu In this method, all ergot alkaloids are concentrated into a single target zone on the HPTLC plate, separated from matrix components, and then detected as a sum parameter using their native fluorescence. oregonstate.edu

Table 3: HPTLC-FLD Method for Total Ergot Alkaloid Screening This table is interactive. You can sort and filter the data.

Parameter Description Reference
Application Screening for total ergot alkaloids in rye. frontiersin.org
Stationary Phase Silica gel HPTLC plates. frontiersin.org
Mobile Phase Isopropyl acetate (B1210297)/methanol/water/25% ammonium hydroxide solution (80:10:3.8:1.1, v/v/v/v). frontiersin.org
Detection Enhanced native fluorescence of lysergic acid amide (LSA) and ergometrine. frontiersin.org
Key Feature Ergopeptine alkaloids are transformed to LSA prior to analysis. frontiersin.org

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques are indispensable for both the detection and structural elucidation of ergot alkaloids. They are often used in conjunction with chromatographic methods to provide enhanced sensitivity, specificity, and structural information.

UV, Fluorescence Detection (FLD)

Many ergot alkaloids possess natural fluorescence, a property that is extensively exploited for their sensitive detection. acs.org Fluorescence detection (FLD) coupled with HPLC offers greater sensitivity and specificity compared to Ultraviolet (UV) detection, making it a preferred method. acs.orgmdpi.com

With LC separation, ergopeptines and their corresponding ergopeptinines can be measured using a UV detector, typically at a wavelength maximum of around 310 nm, while dihydroergopeptines are detected at approximately 280 nm. mdpi.com However, for enhanced sensitivity, fluorescence detection is more commonly used. nih.govmdpi.com The optimal excitation and emission wavelengths for fluorescence detection vary depending on the specific ergot alkaloid structure. For instance, Δ9,10-ergolenes are typically excited at 310 nm with emission detected at 410 nm. nih.gov

The natural fluorescence of these compounds has also been utilized for their visualization within human cell lines using fluorescence microscopy, providing insights into their cellular accumulation. nih.gov

Table 4: Typical Wavelengths for UV and Fluorescence Detection of Ergot Alkaloids This table is interactive. You can sort and filter the data.

Detection Method Analyte Class Excitation Wavelength (nm) Emission Wavelength (nm) Detection Wavelength (nm) Reference
UV Ergopeptines/Ergopeptinines - - 310 mdpi.com
UV Dihydroergopeptines - - 280 mdpi.com
Fluorescence Δ9,10-ergolenes 310 410 - nih.gov
Fluorescence Δ8,9-ergolenes & saturated D-ring alkaloids 272 371 - nih.gov
Fluorescence Ergotamine - - 322 nih.gov
Fluorescence Lysergic acid hydrazide 330 415 -

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the identification and structural elucidation of ergot alkaloids. acs.orgnih.gov It is particularly valuable for studying the stereoconfiguration and lability of these molecules. nih.gov NMR can be used to determine the ratio of different alkaloids within a mixture while simultaneously confirming the structure of each component. nih.gov

Complete assignments of ¹H, ¹³C, and even ¹⁵N NMR signals have been performed for key ergot alkaloids like ergometrine and methylergometrine, providing a deeper understanding of their conformational equilibria. This detailed structural information is crucial for identifying impurities in pharmaceutical preparations and for characterizing novel ergot alkaloids. nih.gov In cases where chromatographic methods may face challenges in distinguishing between certain isomers, such as the α and β forms of ergocryptine, NMR can provide the necessary additional control for accurate identification. nih.gov

Table 5: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ergometrine in DMSO-d₆ This table is interactive. You can sort and filter the data.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
H-1 10.79 -
C-2 - 123.6
C-3 - 111.4
H-4α 3.03 53.6
H-4β 2.89 53.6
H-5 3.25 62.4
N-6-CH₃ 2.45 43.4
H-7α 2.62 31.4
H-7β 2.55 31.4
H-8 4.09 71.9
H-9 6.34 109.8
H-10 3.16 32.7
C-11 - 134.1
C-12 - 110.1
H-12 7.03 -
C-13 - 126.1
H-13 7.18 -
C-14 - 119.2
H-14 7.06 -
C-15 - 122.2
H-15 6.81 -
C-16 - 172.1

Spectrophotometric Determination

Spectrophotometric methods represent a classical approach for the quantification of ergot alkaloids, relying on the formation of a colored product that can be measured. These methods are often used for rapid, total alkaloid screening in research settings.

A widely utilized spectrophotometric technique is based on the Van Urk reaction, where ergot alkaloids react with p-dimethylaminobenzaldehyde (PDAB) in the presence of a strong acid and an oxidizing agent to produce a characteristic blue-colored complex. nih.govresearchgate.net The intensity of this color, measured at a specific wavelength (typically around 550-590 nm), is proportional to the concentration of the alkaloids present. researchgate.netmdpi.com Modifications to the original Van Urk reagent, such as the addition of ferric chloride, have been introduced to accelerate and stabilize color development. researchgate.net

While sensitive, a significant limitation of spectrophotometry is its lack of selectivity. researchgate.net The reaction is based on the indole (B1671886) moiety present in all ergot alkaloids, meaning the method quantifies the total alkaloid content rather than individual compounds. researchgate.netresearchgate.net Furthermore, other indole-containing compounds, such as the amino acid tryptophan, can interfere with the analysis, potentially leading to overestimated results. researchgate.net Despite this, its simplicity and high sensitivity make it a useful tool for preliminary screening in research, especially when combined with a chromatographic separation technique like Thin-Layer Chromatography (TLC) for semi-quantitative analysis. researchgate.net

Another approach involves the use of ninhydrin (B49086) as a reagent, which reacts with ergot alkaloids to form a distinct chromophore that can be quantified spectrophotometrically. mdpi.com This method offers an alternative for the sensitive detection of these compounds and has been adapted for routine laboratory analysis. mdpi.com

Table 1: Comparison of Spectrophotometric Reagents for Ergot Alkaloid Determination

ReagentPrincipleTypical WavelengthKey FeaturesLimitations
p-Dimethylaminobenzaldehyde (PDAB) (Van Urk) Forms a blue-colored complex with the indole ring of ergot alkaloids.550 - 590 nmHigh sensitivity, simple procedure, widely used for total alkaloid screening.Non-selective, interference from other indole compounds (e.g., tryptophan). researchgate.netresearchgate.net
Ninhydrin Reacts with ergot alkaloids to produce a measurable chromophore.Specific to the reaction productOffers a sensitive and efficient alternative to PDAB. mdpi.comRequires optimization of reaction parameters for accuracy.

Immunochemical Assays (e.g., ELISA)

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have emerged as powerful tools for the rapid screening of ergot alkaloids in academic research. These assays utilize the high specificity of antibody-antigen interactions to detect and quantify target molecules.

ELISA methods for ergot alkaloids are typically designed in a competitive format. In this setup, a known amount of ergot alkaloid is coated onto a microtiter plate. The sample extract, containing the unknown amount of alkaloids, is mixed with a specific monoclonal or polyclonal antibody and added to the plate. The alkaloids in the sample compete with the coated alkaloids for binding to the limited number of antibody sites. After a washing step, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable color change. A higher concentration of ergot alkaloids in the sample results in less antibody binding to the plate and, consequently, a weaker color signal.

The primary advantage of ELISA is its potential for high-throughput screening of a large number of samples, requiring minimal sample clean-up. mdpi.com Commercially available ELISA kits are often designed to detect the sum of the most relevant ergot alkaloids. nih.govresearchgate.netmdpi.com However, the specificity and cross-reactivity of the antibodies are critical performance parameters. Antibodies are typically raised against the common lysergic acid ring structure, but the large peptide side chains of some ergopeptines can hinder antibody binding, affecting the assay's accuracy. researchgate.net

Research has focused on producing both polyclonal and monoclonal antibodies with varying specificities. mdpi.comresearchgate.net Some assays exhibit broad specificity, reacting with a wide range of ergot alkaloids and their epimers, making them suitable for generic screening. mdpi.com Others are more specific to certain alkaloid classes. nih.gov While ELISA is an excellent screening tool, it is generally considered semi-quantitative. nih.gov Comparative studies have shown that results can vary between different commercial kits and may differ from those obtained by confirmatory methods like LC-MS/MS. mdpi.com Therefore, in a research context, positive results from ELISA are often confirmed using chromatographic techniques.

Table 2: Performance Characteristics of a Commercial Ergot Alkaloid ELISA Kit

ParameterFindingReference
Target Analytes Detects the sum of 12 main ergot alkaloids. nih.govresearchgate.netnih.gov
Validation Validated as a semi-quantitative screening method for various cereal-based matrices. nih.govnih.gov
Performance Demonstrated good correlation with assigned concentrations in proficiency testing schemes. mdpi.comnih.gov
Specificity Showed no false-positive or false-negative results in a third-party evaluation across 11 matrices. nih.govnih.gov
Cross-Reactivity Varies between kits; some antibodies are specific for the lysergic acid moiety, while others recognize specific peptide alkaloids. mdpi.comresearchgate.netnih.gov

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a high-efficiency separation method for the analysis of ergot alkaloids in research. CE separates charged molecules in a narrow capillary filled with an electrolyte solution under the influence of a high-voltage electric field. Its advantages include high resolution, short analysis times, and minimal sample and solvent consumption.

Capillary Zone Electrophoresis (CZE) is a common mode of CE used for ergot alkaloid analysis. In CZE, separation is based on the different migration speeds of the analytes due to their charge-to-size ratio. This technique has been successfully applied to separate ergot alkaloid epimers and enantiomers. nih.govmdpi.com The separation can be enhanced by adding chiral selectors, such as cyclodextrins (e.g., β- and γ-cyclodextrin), to the background electrolyte. nih.govmdpi.com These additives form inclusion complexes with the alkaloids, leading to different electrophoretic mobilities and enabling the resolution of stereoisomers.

Another variant, Micellar Electrokinetic Chromatography (MEKC), has also been employed. MEKC uses surfactants added to the buffer above their critical micelle concentration. This creates a pseudo-stationary phase (micelles) that interacts with neutral and charged analytes, allowing for the separation of a broader range of compounds, including various dihydroergotoxine (B79615) derivatives and their oxidation products. nih.gov

Detection in CE is commonly performed using UV absorbance. researchgate.net For enhanced sensitivity, Laser-Induced Fluorescence (LIF) detection can be employed, which can improve the limit of detection significantly. mdpi.com Furthermore, coupling CE with mass spectrometry (CE-MS) provides structural information, enhancing the identification capabilities of the technique. researchgate.net

Table 3: Application of Capillary Electrophoresis in Ergot Alkaloid Analysis

CE TechniqueApplicationKey Separation ParametersDetection Method
Capillary Zone Electrophoresis (CZE) Separation of ergot alkaloid epimers and enantiomers. nih.govmdpi.comPhosphate buffer (pH 2.5) with β- and γ-cyclodextrins and urea. mdpi.comUV, Laser-Induced Fluorescence (LIF). mdpi.com
Capillary Zone Electrophoresis (CZE) Analysis of lysergic acid, iso-lysergic acid, and paspalic acid. researchgate.netCompatible with MS detection.UV, Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS). researchgate.net
Micellar Electrokinetic Chromatography (MEKC) Separation of dihydroergotoxines and their oxidation products. nih.govCationic dimeric (Gemini) surfactants. nih.govNot specified.

Sample Preparation and Clean-up Procedures in Research Analysis

Effective sample preparation is a critical prerequisite for the reliable analysis of ergot alkaloids, as they are often present at low concentrations in complex biological or food matrices. The primary goals are to efficiently extract the alkaloids from the sample and to remove interfering compounds that could affect the accuracy and sensitivity of the subsequent analysis.

Extraction: Solid-liquid extraction (SLE) is the most common initial step. The choice of extraction solvent is crucial for achieving high recovery rates. Due to the chemical properties of ergot alkaloids, alkaline conditions are often preferred to ensure the alkaloids are in their less polar, free-base form. A mixture of an organic solvent like acetonitrile or ethyl acetate with an aqueous alkaline solution, such as an ammonium carbonate buffer, is frequently used. researchgate.netresearchgate.net Acidic extraction conditions have also been explored, but care must be taken to avoid epimerization of the target alkaloids. researchgate.netnih.gov

Clean-up: Following extraction, a clean-up step is usually necessary to remove co-extracted matrix components like fats, pigments, and sugars.

Solid-Phase Extraction (SPE): This is a widely used clean-up technique. The crude extract is passed through a cartridge packed with a solid sorbent. The alkaloids are retained on the sorbent while interferences are washed away. The purified alkaloids are then eluted with a small volume of a suitable solvent. Various sorbents can be used, including C18, primary secondary amine (PSA), and strong cation exchange (SCX) materials. mdpi.comresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been successfully adapted for mycotoxins, including ergot alkaloids. nih.govmdpi.commdpi.com The typical procedure involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663) and sodium chloride). This separates the acetonitrile layer (containing the alkaloids) from the aqueous layer and some matrix components. A subsequent dispersive SPE (d-SPE) step, where a sorbent like PSA is added directly to the extract, is often performed for further clean-up. nih.govresearchgate.net

Immunoaffinity Columns (IAC): These columns contain monoclonal antibodies immobilized on a solid support that are highly specific for ergot alkaloids. They provide excellent clean-up by selectively binding the target alkaloids while allowing all other matrix components to pass through.

The choice of sample preparation method depends on the matrix, the target analytes, the subsequent analytical technique, and the specific research objectives.

Method Validation and Performance Requirements in Academic Research

For any analytical method used in academic research to be considered reliable and scientifically sound, it must undergo a thorough validation process. Method validation demonstrates that the technique is fit for its intended purpose. The key performance parameters evaluated for ergot alkaloid analysis include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. In chromatographic methods like HPLC or UPLC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the target alkaloids in blank matrix samples. mdpi.com

Linearity: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standard solutions at different concentrations and performing a linear regression analysis of the response versus concentration. A high coefficient of determination (R²) is required. mdpi.comoregonstate.edu

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a blank matrix is spiked with a known amount of the ergot alkaloid standards at different concentration levels. The percentage of the spiked amount that is recovered by the analytical method is then calculated. Acceptable recovery rates are typically in the range of 70-120%. mdpi.comoregonstate.edu

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. mdpi.comoregonstate.edu

Reproducibility (Inter-day precision): The precision obtained under different conditions (e.g., on different days, with different analysts, or different equipment). mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comoregonstate.edu For trace-level analysis of ergot alkaloids in food and feed, low LODs and LOQs (often in the low µg/kg or ng/g range) are essential. mdpi.comoregonstate.edu

The validation of these parameters ensures that the data generated in academic research are accurate, reliable, and comparable across different studies.

Future Directions and Research Prospects

Elucidation of Remaining Biosynthetic Steps and Enzymes

While significant progress has been made in deciphering the ergot alkaloid biosynthetic pathway, several key steps and the enzymes that catalyze them remain to be fully characterized. The common pathway to the crucial intermediate, chanoclavine-I-aldehyde, is largely understood, involving enzymes such as dimethylallyl-tryptophan synthase (DmaW), EasF, EasE, EasC, and EasD. rsc.orgnih.gov However, complete biochemical confirmation for the formation of chanoclavine-I, which is believed to be catalyzed by an oxidase (EasE/CcsA) and a catalase (EasC), is still an area of active investigation. mdpi.comasm.org The conversion of N-methyl-dimethylallyltryptophan to chanoclavine-I is a complex process proposed to involve successive oxidation steps, and the precise mechanism of the responsible chanoclavine-I synthase is a key area of focus. asm.org

The later stages of the pathway, where the structural diversity of ergot alkaloids arises, also present unanswered questions. The conversion of agroclavine (B1664434) to elymoclavine (B1202758), a critical oxidation step, has been a long-standing puzzle. nih.govnih.gov While the cytochrome P450 monooxygenase CloA is known to catalyze the subsequent oxidation of elymoclavine to paspalic acid (a precursor to lysergic acid), its exact role in the initial agroclavine to elymoclavine conversion is still being clarified, with some evidence suggesting it may perform multiple catalytic steps. rsc.orgnih.govnih.govresearchgate.net

Furthermore, the immense diversity of ergopeptines is generated by non-ribosomal peptide synthetases (NRPSs), such as LPS1 and LPS2. nih.govresearchgate.net The specific variations in these complex enzymes that lead to the incorporation of different amino acids and the formation of a wide array of peptide alkaloids are not entirely understood. mdpi.com Characterizing the structure and function of these NRPSs, including the different subunits like LpsA1, LpsA2, LpsB, and LpsC, is crucial for understanding and potentially manipulating the production of specific ergopeptines. researchgate.netuniprot.orgasm.org

Engineering Fungal Strains for Optimized Production

The industrial production of ergot alkaloids has traditionally relied on submerged cultures of selected Claviceps purpurea strains. nih.govgoogle.comgoogle.com However, these strains can be unstable and produce complex mixtures of alkaloids, complicating purification. nih.gov Consequently, significant research is focused on engineering more robust and efficient fungal production platforms.

Heterologous hosts, particularly Aspergillus species like Aspergillus nidulans and Aspergillus oryzae, and the insect-pathogenic fungus Metarhizium brunneum, have emerged as promising cell factories. rsc.orgmdpi.comasm.org These fungi are more genetically tractable than Claviceps and can be engineered to produce specific ergot alkaloid intermediates and final products. For instance, Aspergillus oryzae has been engineered for the de novo biosynthesis of lysergic acid and its derivatives. mdpi.com

A key technology driving this research is CRISPR/Cas9 gene editing, which allows for precise and efficient modification of fungal genomes. wvu.eduresearchgate.netuky.edunih.gov This tool has been successfully used in Claviceps purpurea and Metarhizium brunneum to knock out specific genes, thereby blocking undesired pathways and redirecting metabolic flux towards the production of a desired compound. wvu.eduresearchgate.net For example, knocking out the lpsB gene in M. brunneum led to the accumulation of dihydrolysergic acid (DHLA). wvu.edu This approach can generate strains that produce a single alkaloid instead of a mixture, simplifying downstream processing. nih.gov

Optimization strategies also include enhancing the supply of precursors like tryptophan and improving culture conditions through statistical methods like Response Surface Methodology (RSM) to maximize yield. researchgate.netagrobiology.rupakbs.org By systematically manipulating fermentation parameters and genetic pathways, researchers aim to create stable, high-yielding fungal strains for the sustainable and cost-effective production of valuable ergot alkaloids.

OrganismEngineering StrategyTarget Compound(s)Key Findings
Metarhizium brunneumCRISPR/Cas9 knockout of lpsBDihydrolysergic acid (DHLA)Achieved high relative yield (72.8%) and efficient secretion of DHLA. asm.orgwvu.edu
Aspergillus oryzaeHeterologous expression of C. purpurea gene clusterLysergic acid, ErgometrineAchieved de novo biosynthesis with titers over 160 mg/L for total ergometrine and its analogs. mdpi.com
Claviceps paspaliDeletion of lpsB gene; Medium optimizationLysergic acid (LA)Increased LA and iso-LA titer to 3.7 g/L, a 4.6-fold improvement. frontiersin.org
Aspergillus fumigatusHeterologous expression of easA and cloA genesLysergic acid (LA)Successfully produced D-lysergic acid in a fungus that does not naturally produce it. rsc.org
Claviceps purpureaCRISPR/Cas9 knockout of pyr4 and TrpE genesN/A (Metabolic engineering tool development)Demonstrated the feasibility of targeted mutagenesis for metabolic engineering in industrial strains. researchgate.net

Discovery of Novel Ergot Alkaloid Derivatives and Analogs

The ergot alkaloid scaffold is a rich source for the discovery of new therapeutic agents. rsc.orgiucr.org Research efforts are directed towards finding novel, naturally occurring ergot alkaloids and synthesizing new derivatives and analogs with improved pharmacological properties. The exploration of fungal biodiversity continues to yield new ergot alkaloid-producing species, which may harbor previously unknown compounds. rsc.org

Genetic engineering and synthetic biology provide powerful tools to generate novel ergot alkaloid structures. By expressing biosynthetic genes in heterologous hosts, it is possible to produce rare or even entirely new compounds. rsc.org For example, the engineering of Metarhizium brunneum not only allowed for the production of known compounds but also led to the creation of dihydrolysergic acid α-hydroxyethylamide (dihydroLAH), a novel ergot alkaloid derivative not found in nature. asm.orgwvu.edu

Another promising strategy involves the targeted modification of the non-ribosomal peptide synthetases (NRPSs) that assemble the peptide portion of ergopeptines. By altering the amino acid-activating domains of these enzymes, it may be possible to create "designer" ergopeptines with unique peptide side chains and, consequently, novel biological activities. nih.gov Biotransformation, using whole cells or purified enzymes to modify existing ergot alkaloid structures, is another avenue for creating new derivatives. For instance, microbial oxidation of agroclavine can yield various hydroxylated derivatives. maps.org These approaches, combined with total synthesis efforts, are expanding the chemical space of ergot alkaloids, providing new leads for drug development. rsc.org

Advanced Mechanistic Pharmacological Studies

The pharmacological effects of ergot alkaloids are notoriously complex, arising from their structural similarity to neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine, which allows them to interact with a wide range of G-protein coupled receptors (GPCRs). rsc.orgresearchgate.net Future research is focused on moving beyond simple receptor affinity profiles to a more nuanced, mechanistic understanding of how these compounds elicit their effects at a molecular level.

Advanced studies are investigating the concept of "functional selectivity" or "biased agonism," where a ligand can stabilize specific receptor conformations, leading to the activation of some downstream signaling pathways over others. For example, studies comparing the hallucinogenic ergot derivative DOI with the non-hallucinogenic lisuride (B125695) at the 5-HT2A receptor revealed distinct signaling signatures, with differences in the magnitude and kinetics of downstream effectors. researchgate.net Similarly, ergotamine has been shown to exhibit functional selectivity for β-arrestin signaling at the 5-HT2B receptor. frontiersin.org

Researchers are also exploring the potential for ergot alkaloids to act as allosteric modulators. mdpi.comnih.gov An allosteric modulator binds to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. mdpi.comnih.gov The crystal structure of ergotamine bound to the 5-HT1B receptor suggests it may function as a "bitopic" ligand, occupying both the orthosteric pocket and a secondary, allosteric site. mdpi.com Understanding these sophisticated mechanisms of action is critical for explaining the diverse and sometimes paradoxical effects of ergot alkaloids and for designing new drugs with more precise actions.

CompoundReceptor(s)Mechanistic InsightReference(s)
Ergotamine5-HT1B, 5-HT2BActs as a bitopic ligand at 5-HT1B; Shows biased agonism (β-arrestin) at 5-HT2B. frontiersin.orgmdpi.com
Lisuride5-HT2A, Dopamine D2Non-hallucinogenic agonist at 5-HT2A with a distinct signaling signature compared to hallucinogens; Antagonist-like binding to D2 receptors. researchgate.netnih.gov
Bromocriptine (B1667881)Dopamine D2, 5-HT ReceptorsPotent D2 agonist. researchgate.net
DOI (agonist) vs. Lisuride5-HT2AEvoke different signaling magnitudes and kinetics, suggesting a basis for their different physiological effects (hallucinogenic vs. non-hallucinogenic). researchgate.net

Development of Receptor Subtype Selective Compounds

A major goal in modern pharmacology is the development of drugs that target specific receptor subtypes to maximize therapeutic efficacy while minimizing side effects. iucr.org The broad receptor-binding profile of most ergot alkaloids is responsible for both their therapeutic utility and their adverse effects. rsc.org Therefore, a key area of future research is the rational design of new ergot derivatives with enhanced selectivity for a single receptor subtype.

This effort relies heavily on understanding the structure-activity relationships (SAR) of the ergot scaffold. researchgate.netfrontiersin.org By systematically modifying the ergoline (B1233604) ring system and its substituents, researchers can determine which molecular features govern affinity and selectivity for different receptors. plos.orgnih.gov For example, studies have shown that modifications at the indole (B1671886) N1 position can significantly alter activity at serotonin receptors, potentially converting an agonist into an antagonist. plos.org

Computational methods, such as molecular modeling and the development of pharmacophore models, are invaluable tools in this process. iucr.orgresearchgate.net These models can predict how a novel derivative might interact with the binding pocket of a target receptor, guiding synthetic efforts towards compounds with a higher probability of success. The ultimate aim is to create highly selective agonists or antagonists for specific dopamine (e.g., D2, D3), serotonin (e.g., 5-HT1D, 5-HT2A), or adrenergic receptor subtypes implicated in conditions like migraine, Parkinson's disease, or psychiatric disorders. iucr.orgfrontiersin.org

Application of Synthetic Biology and Metabolic Engineering for New Alkaloids

Synthetic biology and metabolic engineering are revolutionizing the production of complex natural products, including ergot alkaloids. rsc.orgmdpi.com These disciplines involve the design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. A primary application in the context of ergot alkaloids is the reconstruction of their biosynthetic pathways in tractable heterologous hosts like the yeast Saccharomyces cerevisiae or various Aspergillus species. rsc.orgnih.govfrontiersin.orgfrontiersin.org

By transferring the entire multi-gene cluster responsible for alkaloid synthesis from a native producer into a host like yeast, researchers can achieve de novo production of key intermediates like lysergic acid. agrobiology.ru This "cell factory" approach offers several advantages, including faster growth, more straightforward genetic manipulation, and production in a controlled bioreactor environment, free from the complexities of the native fungal host. frontiersin.org

Q & A

Q. What experimental approaches are recommended for elucidating ergot alkaloid biosynthesis pathways in fungi?

To study biosynthesis pathways, prioritize a combination of genomic analysis (e.g., identifying gene clusters via sequencing) and heterologous expression in model fungi. Use CRISPR-Cas9 to knockout specific genes (e.g., eas or lps clusters) and monitor intermediate accumulation via LC-MS/MS. Supplement with isotopic labeling to trace precursor incorporation .

Q. How can researchers validate analytical methods for quantifying ergot alkaloids in complex matrices like cereals?

Method validation should include:

  • Specificity : Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish isomers (e.g., ergotamine vs. ergocristine).
  • Recovery studies : Spike samples with ergovaline or ergocornine at known concentrations.
  • Matrix effects : Compare calibration curves in solvent vs. cereal extracts.
  • Stability : Assess alkaloid degradation under storage/processing conditions (e.g., milling, baking) .

Q. What pharmacological mechanisms underlie the divergent effects of ergot alkaloids on neurotransmitter receptors?

Ergot alkaloids exhibit pleiotropic activity due to structural similarity to monoamines. To study receptor interactions:

  • Use radioligand binding assays (e.g., α₁-adrenergic, 5-HT₂ receptors).
  • Compare dose-response curves of ergopeptines (e.g., ergotamine) vs. lysergamides (e.g., ergonovine) in isolated tissue preparations (e.g., rat uterine strips).
  • Apply molecular docking simulations to predict binding affinities .

Q. How should researchers design studies to assess ergot alkaloid contamination in agricultural products?

  • Sampling strategy : Collect representative samples from multiple batches and regions to account for fungal heterogeneity.
  • Quantification : Use HPLC-FLD or LC-MS/MS with deuterated internal standards (e.g., D₃-ergotamine).
  • Correlation analysis : Link contamination levels to environmental factors (e.g., rainfall, temperature) using multivariate regression .

Advanced Research Questions

Q. What strategies resolve contradictions in reported therapeutic efficacy of ergot alkaloids across preclinical studies?

  • Meta-analysis : Pool data from studies using standardized models (e.g., migraine induction in rodents). Adjust for variables like alkaloid purity and administration route.
  • Sensitivity analysis : Test hypotheses about confounding factors (e.g., gut microbiota metabolizing ergopeptines).
  • Mechanistic follow-up : Use RNA-seq to identify off-target pathways activated in conflicting results .

Q. How can genetic engineering optimize ergot alkaloid production in heterologous fungal hosts?

  • Gene cluster transplantation : Transfer entire Claviceps clusters into Aspergillus nidulans or Penicillium chrysogenum.
  • Promoter engineering : Replace native promoters with inducible systems (e.g., ethanol-responsive alcA).
  • Metabolic flux analysis : Use ¹³C-glucose tracing to identify bottlenecks in clavine alkaloid synthesis .

Q. What experimental designs mitigate bias when comparing ergot alkaloids to synthetic uterotonics in clinical trials?

  • Randomization : Stratify participants by risk factors (e.g., postpartum hemorrhage history).
  • Blinding : Use double-dummy designs when comparing IV ergometrine vs. oral oxytocin.
  • Endpoint selection : Include both efficacy (e.g., blood loss) and safety (e.g., hypertension incidence) metrics .

Q. How can researchers model the ecotoxicological impact of ergot alkaloids on livestock populations?

  • Dose-response studies : Administer ergovaline-contaminated feed to cattle and monitor clinical signs (e.g., hyperthermia, reduced prolactin).
  • Population modeling : Integrate contamination data with herd demographics to predict mortality rates.
  • Biomarker development : Correlate serum ergot levels with vasoconstriction markers (e.g., endothelin-1) .

Methodological Resources

  • Biosynthesis Studies : Refer to Wallwey & Li (2011) for gene cluster annotations and Young et al. (2015) for evolutionary insights .
  • Analytical Protocols : Follow Diana Di Mavungu et al. (2012) for multi-alkaloid LC-MS/MS workflows .
  • Pharmacological Assays : Use Ahlquist (1948) as a foundation for receptor-specific activity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.